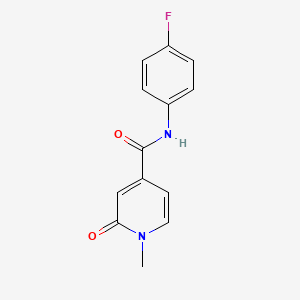
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. It is a heterocyclic compound that contains a thiazolidinedione ring and a benzamide moiety. DTTB has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide activates PPARγ by binding to its ligand-binding domain, leading to the upregulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including:
- Improved insulin sensitivity
- Reduced blood glucose levels
- Inhibition of pro-inflammatory cytokine production
- Reduced oxidative stress
- Anti-atherogenic effects
- Anti-cancer effects
实验室实验的优点和局限性
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide, including:
- Optimization of the synthesis method to improve yield and purity
- Investigation of the structure-activity relationship of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide and its analogs
- Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide in animal models
- Development of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide-based drugs for the treatment of diabetes, inflammation, and cancer
- Exploration of the potential of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide as a tool for studying PPARγ and NF-κB signaling pathways
In conclusion, N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide is a promising compound that has potential applications in drug development. Its activation of PPARγ and inhibition of pro-inflammatory cytokine production make it a promising candidate for the treatment of diabetes and inflammation. Further research is needed to fully understand its mechanism of action and to develop N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide-based drugs for clinical use.
合成方法
The synthesis of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide involves the condensation of 4-methoxybenzoyl chloride and 4-thiazolidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-fluoroaniline to obtain the final product. The synthesis of N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
科学研究应用
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has been investigated for its potential applications in drug development, particularly as an antidiabetic and anti-inflammatory agent. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide has also been found to inhibit the production of pro-inflammatory cytokines, suggesting that it could be used to treat inflammatory diseases.
属性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-10-2-3-11(12(14)8-10)13(16)15-9-4-6-20(17,18)7-5-9/h2-3,8-9H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWORXLWVHBHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCS(=O)(=O)CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)


![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)


![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)




![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)